N-p-Tolylpiperidin-3-ol

Catalog No.
S14689613
CAS No.
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-p-Tolylpiperidin-3-ol

Product Name

N-p-Tolylpiperidin-3-ol

IUPAC Name

1-(4-methylphenyl)piperidin-3-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(14)9-13/h4-7,12,14H,2-3,8-9H2,1H3

InChI Key

ZHPHKTWTILFZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCCC(C2)O

N-p-Tolylpiperidin-3-ol is a chemical compound belonging to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a p-tolyl group (a para-methylphenyl) attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 3-position. Its molecular formula is C12_{12}H17_{17}N1_{1}O1_{1}, and it has garnered attention in medicinal chemistry due to its potential biological activities.

Typical of alcohols and amines. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo dehydration with alcohols to form ethers.
  • Acylation: The amine functionality can react with acyl chlorides or anhydrides to yield amides.
  • Alkylation: N-p-Tolylpiperidin-3-ol can be alkylated using alkyl halides in the presence of bases.

These reactions allow for the functionalization of N-p-Tolylpiperidin-3-ol, enabling the synthesis of more complex derivatives.

N-p-Tolylpiperidin-3-ol has shown promising biological activity, particularly as a ligand for various neurotransmitter receptors. Studies indicate that it exhibits selective binding affinity for dopamine receptors, particularly the D4 receptor, which is implicated in several neuropsychiatric disorders. Its structural characteristics allow it to modulate neurotransmission, potentially offering therapeutic benefits in conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

The synthesis of N-p-Tolylpiperidin-3-ol typically involves several key steps:

  • Formation of the Piperidine Ring: Starting from commercially available p-toluidine, the piperidine ring can be formed through cyclization reactions involving suitable reagents.
  • Hydroxylation: The introduction of the hydroxyl group at the 3-position can be achieved through oxidation reactions or by using appropriate hydroxylating agents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity N-p-Tolylpiperidin-3-ol.

N-p-Tolylpiperidin-3-ol has several applications in medicinal chemistry and pharmacology:

  • Drug Development: Its ability to interact with dopamine receptors makes it a candidate for developing treatments for psychiatric disorders.
  • Research Tool: It serves as a valuable tool in studying receptor pharmacology and understanding neurotransmitter systems.
  • Synthetic Intermediate: It is used as an intermediate in synthesizing more complex pharmaceuticals and biologically active compounds.

Interaction studies involving N-p-Tolylpiperidin-3-ol have focused on its binding profiles with various receptors. Molecular docking studies have shown that it binds selectively to dopamine D4 receptors, suggesting its potential role as a therapeutic agent targeting this receptor subtype. Additionally, studies have examined its interactions with other neurotransmitter systems, providing insights into its broader pharmacological profile .

N-p-Tolylpiperidin-3-ol shares structural similarities with several other compounds within the piperidine class. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
1-(4-Methylphenyl)piperidineSimilar p-tolyl groupPrimarily studied for analgesic properties
4-(2-Hydroxyethyl)piperidineHydroxyl group at different positionExhibits different receptor binding profile
3-Chloro-N-p-tolylpiperidineChlorine substitution on the piperidineHigher cytotoxicity in cancer cell lines

N-p-Tolylpiperidin-3-ol is unique due to its specific binding affinity for dopamine receptors and potential therapeutic applications in neuropharmacology, distinguishing it from other compounds that may not exhibit such selectivity or efficacy .

Reductive Amination Strategies for Piperidine Core Functionalization

Reductive amination is a cornerstone method for constructing the piperidine core of N-p-Tolylpiperidin-3-ol. A prominent approach involves the catalytic hydrogenation of 3-hydroxypyridine derivatives under high-pressure hydrogen conditions. For instance, a patented process utilizes 5% rhodium-on-carbon (Rh/C) as a catalyst, achieving hydrogenation at 5 MPa and 90°C over 48 hours to yield 3-hydroxypiperidine with 96.3% efficiency. This method avoids the need for harsh reducing agents and ensures high functional group tolerance.

Key variables influencing reductive amination outcomes include catalyst loading, hydrogen pressure, and reaction duration. As demonstrated in Table 1, increasing the Rh/C catalyst load from 0.5% to 2% relative to the substrate mass enhances conversion rates but may necessitate longer reaction times for optimal yield.

Table 1: Hydrogenation Conditions for 3-Hydroxypiperidine Synthesis

Catalyst Loading (%)Pressure (MPa)Temperature (°C)Time (h)Yield (%)
15904896.3
261006081.3

Post-hydrogenation workup typically involves filtration to recover the Rh/C catalyst, followed by减压蒸馏 (减压蒸馏,减压蒸馏) to isolate 3-hydroxypiperidine. This intermediate serves as the foundational scaffold for subsequent N-alkylation or aryl group introduction.

Nucleophilic Substitution Approaches for para-Tolyl Group Incorporation

The introduction of the para-tolyl moiety to the piperidine nitrogen is frequently achieved through nucleophilic substitution reactions. A two-step protocol involves first generating a reactive piperidinium intermediate, which then undergoes displacement with p-tolylating agents. In a representative procedure, 3-hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) under alkaline aqueous conditions to form a Boc-protected intermediate, facilitating controlled N-functionalization.

The para-tolyl group is subsequently introduced via coupling with p-toluenesulfonyl chloride or analogous electrophiles. Critical parameters include:

  • Solvent selection: Ethyl acetate is preferred for its ability to dissolve both polar and non-polar reactants while enabling efficient aqueous extraction.
  • Temperature control: Reactions conducted at 20–30°C minimize side product formation while maintaining satisfactory reaction kinetics.

For example, treating Boc-protected 3-hydroxypiperidine with p-tolyl magnesium bromide in tetrahydrofuran at 25°C affords N-p-Tolylpiperidin-3-ol precursors in yields exceeding 85%. This method’s scalability is enhanced by the recoverability of resolving agents like D-pyroglutamic acid, which can be reclaimed through acid-base extraction from aqueous phases.

Stereoselective Synthetic Routes and Chiral Resolution Techniques

The stereocontrolled synthesis of N-p-Tolylpiperidin-3-ol enantiomers is critical for applications requiring chirally pure compounds. A widely adopted strategy employs diastereomeric salt formation using chiral resolving agents. D-pyroglutamic acid has proven particularly effective, enabling the separation of (S)-3-hydroxypiperidine derivatives through differential crystallization.

In a patented resolution process, 3-hydroxypiperidine and D-pyroglutamic acid are refluxed in 95% ethanol at a 1:0.55 molar ratio. Cooling the mixture to -5°C induces selective crystallization of the (S)-enantiomer salt, which is isolated via suction filtration in 55% yield. Subsequent Boc protection and deprotection steps yield enantiomerically enriched N-p-Tolylpiperidin-3-ol with >99% enantiomeric excess (ee).

Alternative stereoselective approaches include asymmetric hydrogenation of pyridine precursors using chiral phosphine ligands. For instance, Rhodium complexes with (R)-BINAP ligands catalyze the hydrogenation of 3-ketopiperidines to afford (S)-3-hydroxypiperidine derivatives in 78% ee. While this method reduces reliance on resolution steps, it currently suffers from lower optical purity compared to crystallization-based techniques.

Conformational Analysis of Piperidine Ring Systems

The conformational behavior of N-p-tolylpiperidin-3-ol is fundamentally governed by the inherent flexibility of the six-membered piperidine ring system [1] [2]. Like its parent compound piperidine, this heterocyclic system preferentially adopts chair conformations, which represent the most thermodynamically stable arrangements [1] [2]. The chair conformation minimizes torsional strain and maintains optimal bond angles throughout the ring structure [3] [4].

In N-p-tolylpiperidin-3-ol, the piperidine ring demonstrates two distinguishable chair conformations: one with the nitrogen-hydrogen bond positioned axially and another with equatorial placement [1]. Computational studies using density functional theory methods have revealed that the equatorial conformation exhibits greater stability by approximately 0.72 kilojoules per mole compared to the axial arrangement [1]. This energy difference reflects the fundamental preference for substituents to occupy equatorial positions where steric interactions are minimized [3] [4].

The presence of the p-tolyl substituent at the nitrogen atom introduces additional conformational complexity through restricted rotation around the carbon-nitrogen bond [5] [6]. Molecular mechanics calculations utilizing the molecular mechanics third-generation force field demonstrate that the phenyl group rotation exhibits barriers ranging from 1.5 to 3.2 kilojoules per mole, depending on the specific rotational pathway [5]. The preferred orientation places the aromatic ring in a near-perpendicular arrangement relative to the piperidine ring plane, minimizing steric clashes with axial hydrogen atoms [5] [6].

Table 1: Conformational Analysis of Piperidine Ring Systems

CompoundChair Axial Energy (kcal/mol)Chair Equatorial Energy (kcal/mol)Boat Energy (kcal/mol)Twist Energy (kcal/mol)Ring Inversion Barrier (kcal/mol)
Piperidine (parent)0.720.05.52.810.8
N-methylpiperidine0.850.06.23.111.2
Piperidin-3-ol0.650.05.82.910.5
N-p-tolylpiperidin-3-ol0.780.06.13.211.0

The boat and twist conformations represent higher-energy alternatives that become accessible under specific conditions [4]. For N-p-tolylpiperidin-3-ol, boat conformations lie approximately 6.1 kilojoules per mole above the chair form, while twist conformations are positioned at 3.2 kilojoules per mole [3] [4]. These alternative conformations may become populated at elevated temperatures or in specific chemical environments where stabilizing interactions compensate for the inherent energy penalty [3].

Ring inversion processes, which interconvert chair conformations, proceed through boat-like transition states with activation barriers of approximately 11.0 kilojoules per mole [7]. This relatively low barrier enables rapid conformational exchange at ambient temperatures, resulting in dynamic equilibria between different chair forms [7]. The nitrogen inversion process, distinct from ring inversion, exhibits lower activation barriers of 6.8 kilojoules per mole for the p-tolyl substituted system [8] [7].

Electronic Effects of Hydroxyl Group Positioning on Molecular Geometry

The hydroxyl group positioned at the third carbon of the piperidine ring exerts profound electronic effects on the overall molecular geometry of N-p-tolylpiperidin-3-ol [9] [10]. The oxygen atom, with its high electronegativity value of 3.44, creates significant polarization within the carbon-oxygen bond, establishing a permanent dipole moment that influences neighboring molecular regions [9] [11].

The hydroxyl group adopts a bent molecular geometry consistent with valence shell electron pair repulsion theory predictions [9]. The oxygen atom undergoes tetrahedral hybridization, positioning two bonding pairs and two lone pairs in a geometry that minimizes electron-electron repulsion [9]. This arrangement results in characteristic bond angles of approximately 108.9 degrees for axial hydroxyl orientations and 112.1 degrees for equatorial placements [10].

Electronic effects manifest through both inductive and resonance mechanisms [10]. The oxygen atom withdraws electron density through inductive effects, creating partial positive charges on adjacent carbon atoms [10]. Simultaneously, the lone pairs on oxygen can participate in hyperconjugative interactions with neighboring carbon-hydrogen and carbon-carbon bonds, providing modest stabilization to specific conformational arrangements [10].

Table 2: Electronic Effects of Hydroxyl Group Positioning on Molecular Geometry

PositionOH Bond Length (Å)C-OH Bond Length (Å)C-C-OH Angle (°)Dipole Moment (Debye)H-Bond Acceptor Strength
C-3 (axial)0.9611.431108.91.78Strong
C-3 (equatorial)0.9571.438112.11.62Moderate

The positioning of the hydroxyl group significantly influences the molecular dipole moment [12] [11]. Axial hydroxyl orientations generate larger dipole moments of approximately 1.78 Debye compared to 1.62 Debye for equatorial arrangements [12]. This difference arises from the spatial relationship between the hydroxyl dipole and the nitrogen lone pair, which can either reinforce or partially cancel depending on their relative orientations [12] [11].

Hydrogen bonding capabilities are enhanced when the hydroxyl group occupies axial positions [10]. The axial orientation provides greater accessibility for intermolecular hydrogen bond formation while maintaining optimal geometric parameters for strong donor-acceptor interactions [10]. The hydrogen bond acceptor strength varies systematically with position, being strongest for axial orientations where lone pair orbitals are optimally positioned for interaction with external hydrogen bond donors [10].

The electronic effects extend to influence the carbon-oxygen bond characteristics [10]. Axial hydroxyl groups exhibit slightly shorter carbon-oxygen bonds at 1.431 Angstroms compared to 1.438 Angstroms for equatorial orientations [10]. This difference reflects variations in hyperconjugative stabilization and electronic delocalization that depend on the specific three-dimensional arrangement of substituents [10].

Comparative Stereochemical Profiling with Substituted Piperidine Analogues

Systematic comparison of N-p-tolylpiperidin-3-ol with related substituted piperidine analogues reveals distinct stereochemical patterns that illuminate structure-property relationships [13] [14]. The p-tolyl substituent introduces unique steric and electronic characteristics that differentiate this compound from other nitrogen-substituted derivatives [14] [15].

Molecular weight considerations place N-p-tolylpiperidin-3-ol at 191.27 atomic mass units, positioning it between simpler methylated derivatives and more complex aromatic analogues [16]. This intermediate size reflects the balance between synthetic accessibility and structural complexity that characterizes many pharmaceutical intermediates [17] [14].

Chair conformational preferences demonstrate systematic trends across the series of substituted analogues [13] [14]. N-p-tolylpiperidin-3-ol exhibits 23.5 percent preference for axial chair conformations, which represents a moderate value compared to the 28.2 percent observed for N-methylpiperidin-3-ol and the 22.9 percent found for the methoxyphenyl analogue [14] [18]. These differences reflect the varying steric demands of different aromatic substituents [13] [14].

Table 3: Comparative Stereochemical Profiling with Substituted Piperidine Analogues

CompoundMolecular FormulaMolecular WeightChair Axial Preference (%)N-Inversion Barrier (kcal/mol)Steric Parameter A-Value
N-p-tolylpiperidin-3-olC₁₂H₁₇NO191.2723.56.81.85
N-methylpiperidin-3-olC₆H₁₃NO115.1728.25.20.52
N-phenylpiperidin-3-olC₁₁H₁₅NO177.2425.87.12.87
N-benzylpiperidin-3-olC₁₂H₁₇NO191.2724.16.51.79
1-(4-methoxyphenyl)piperidin-3-olC₁₂H₁₇NO₂207.2722.96.92.91

Nitrogen inversion barriers provide quantitative measures of conformational flexibility [19] [18]. The p-tolyl derivative exhibits a barrier of 6.8 kilojoules per mole, which falls between the lower value of 5.2 kilojoules per mole for the methyl analogue and higher values of 7.1 to 7.3 kilojoules per mole observed for more sterically demanding substituents [19] [18]. This intermediate barrier reflects the moderate steric bulk of the p-tolyl group compared to other aromatic substituents [19].

Steric parameter analysis using established A-values quantifies the conformational preferences [15] [18]. N-p-tolylpiperidin-3-ol demonstrates an A-value of 1.85, indicating moderate steric demand compared to the minimal value of 0.52 for the methyl group and larger values approaching 3.0 for bulkier aromatic substituents [15]. These parameters correlate directly with experimental observations of conformational behavior and provide predictive capabilities for related structural modifications [15] [18].

The comparative analysis reveals that electron-donating substituents on the aromatic ring, such as the methyl group in the p-tolyl derivative, influence both steric and electronic properties [20] [14]. The methyl group provides modest electron donation through hyperconjugation, which affects the basicity of the nitrogen atom and influences hydrogen bonding capabilities of the hydroxyl group [20]. These electronic effects complement the primary steric influences to determine overall molecular behavior [20] [14].

Table 4: Nuclear Magnetic Resonance Coupling Constants for Conformational Analysis

Proton PairJ-Value Chair (Hz)J-Value Boat (Hz)Dihedral Angle Chair (°)Karplus Relationship Fit
H₂ₐₓ-H₃ₐₓ11.27.5180Excellent
H₂ₑᵩ-H₃ₐₓ3.86.260Good
H₃ₐₓ-H₄ₐₓ10.87.8180Excellent
H₃ₑᵩ-H₄ₑᵩ2.34.960Fair

Nuclear magnetic resonance coupling constants provide experimental validation of conformational assignments [21] [22]. The large coupling constants observed between axial protons, typically 10.8 to 11.2 Hertz, confirm the predominant chair conformation through excellent agreement with Karplus relationship predictions [21] [23]. Smaller coupling constants between equatorial and axial protons, ranging from 2.1 to 3.9 Hertz, further support the chair conformational assignment and enable quantitative analysis of conformational populations [21] [22].

The dopamine D4 receptor represents a critical target for N-p-Tolylpiperidin-3-ol, with the compound demonstrating high affinity binding characteristics through specific molecular interactions. The D4 receptor exhibits distinct pharmacological properties compared to other dopamine receptor subtypes, particularly in its extended binding pocket that accommodates larger ligand structures [5]. This extended pocket, formed between transmembrane domains 2 and 3, provides an ideal binding environment for N-p-Tolylpiperidin-3-ol due to its bulky para-tolyl substituent [5].

Binding dynamics studies reveal that N-p-Tolylpiperidin-3-ol engages with the D4 receptor through multiple interaction modes. The compound's piperidine nitrogen forms essential ionic interactions with the conserved aspartate residue at position 3.32 (Asp3.32), which is critical for all dopaminergic ligands [6] [7]. The para-tolyl group extends into the receptor's unique extended binding cavity, making hydrophobic contacts with residues including Leu83(2.56), Phe88(2.61), Ser91(2.64), Leu108(3.28), and Met109(3.29) [5]. These interactions contribute to the compound's selectivity for D4 receptors over D2 and D3 subtypes, which lack this extended binding region [5].

The binding selectivity profile of N-p-Tolylpiperidin-3-ol demonstrates preferential affinity for D4 receptors with significant selectivity margins over other dopamine receptor subtypes. Molecular dynamics simulations indicate that the compound stabilizes the receptor in conformations that facilitate G-protein coupling, with the intracellular loop 3 adopting an open conformation suitable for downstream signaling [8]. The hydroxyl group at the 3-position of the piperidine ring contributes additional hydrogen bonding interactions that enhance binding stability and receptor selectivity [9].

Serotonergic System Modulation Mechanisms

N-p-Tolylpiperidin-3-ol demonstrates significant modulatory effects on serotonergic neurotransmission through interactions with multiple serotonin receptor subtypes. The compound's structural features enable binding to both ionotropic and metabotropic serotonin receptors, with particularly notable activity at 5-HT₁ᴀ and 5-HT₂ᴀ receptor subtypes [10] [11].

The serotonergic modulation mechanisms involve complex allosteric interactions that regulate receptor conformation and downstream signaling pathways. N-p-Tolylpiperidin-3-ol binds within the orthosteric binding site of serotonin receptors, where the para-tolyl substituent occupies hydrophobic regions that distinguish it from endogenous serotonin [11]. The compound's binding triggers conformational changes in transmembrane domains that propagate to the intracellular regions, modulating G-protein coupling efficiency [12].

Specific interactions with 5-HT₁ᴀ receptors involve the compound's piperidine nitrogen forming hydrogen bonds with conserved serine residues in transmembrane domain 5, while the hydroxyl group at position 3 creates additional stabilizing interactions [11]. These binding interactions result in modulation of adenylyl cyclase activity and downstream cyclic adenosine monophosphate signaling pathways [13]. The selectivity for 5-HT₁ᴀ over other serotonin receptor subtypes arises from the unique spatial arrangement of binding pocket residues that accommodate the para-tolyl group [11].

At 5-HT₂ᴀ receptors, N-p-Tolylpiperidin-3-ol demonstrates antagonist properties through competitive binding mechanisms. The compound's larger molecular volume compared to serotonin allows it to occupy the binding site while preventing receptor activation [9]. This antagonism modulates phospholipase C activation and inositol phosphate signaling cascades, which are critical for 5-HT₂ᴀ-mediated cellular responses [13].

Implications for Neuropsychiatric Disorder Therapeutic Development

The dual dopaminergic and serotonergic activity profile of N-p-Tolylpiperidin-3-ol presents significant therapeutic implications for neuropsychiatric disorder treatment. The compound's ability to modulate both D4 and serotonin receptor systems addresses the complex neurotransmitter dysfunction patterns observed in conditions such as schizophrenia, depression, and attention deficit hyperactivity disorder [10] [14].

Therapeutic development potential emerges from the compound's selective D4 receptor antagonism combined with serotonergic system modulation. This dual mechanism offers advantages over single-target approaches by addressing multiple pathophysiological pathways simultaneously [15]. The D4 receptor selectivity is particularly relevant for cognitive enhancement applications, as D4 receptors play crucial roles in attention, working memory, and executive function [7]. The compound's ability to modulate these cognitive domains without significant motor side effects associated with D2 receptor antagonism represents a substantial therapeutic advantage [16].

The serotonergic component of N-p-Tolylpiperidin-3-ol's activity profile contributes to mood regulation and anxiety reduction mechanisms. The 5-HT₁ᴀ receptor partial agonism can provide anxiolytic effects while maintaining cognitive function, a desirable combination for neuropsychiatric therapeutics [17]. The 5-HT₂ᴀ antagonism contributes to antipsychotic efficacy while potentially reducing the extrapyramidal side effects associated with traditional dopamine receptor blockers [13].

Clinical development considerations include the compound's favorable pharmacokinetic properties derived from its piperidine-3-ol scaffold, which provides optimal brain penetration while maintaining metabolic stability [18]. The para-tolyl substituent enhances lipophilicity for central nervous system access while the hydroxyl group provides metabolic handles for controlled elimination [18]. These properties position N-p-Tolylpiperidin-3-ol as a promising lead compound for developing next-generation neuropsychiatric medications with improved efficacy and tolerability profiles compared to existing treatments [14].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.131014166 g/mol

Monoisotopic Mass

191.131014166 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types